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molecular formula C16H19NO5 B8296270 Benzyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)morpholine-4-carboxylate

Benzyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)morpholine-4-carboxylate

Cat. No. B8296270
M. Wt: 305.32 g/mol
InChI Key: LGJUPQFIWBZPKG-UHFFFAOYSA-N
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Patent
US09340538B2

Procedure details

A mixture of benzyl 2-formylmorpholine-4-carboxylate (1.5 g, 6 mmol) and methyl 2-(triphenylphosphoranylidene)acetate (2.01 g, 6 mmol) in DCM (30 mL) was stirred at 25° C. for 12 hours under N2. The mixture was concentrated in vacuo, and the residue was purified by a silica gel column chromatography (PETROLEUM ETHER/EtOAc (V/V)=3/1) to give the title compound as colorless oil (0.88 g, 48%). The compound was characterized by the following spectroscopic data:
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[O:8][CH2:7][CH2:6][N:5]([C:9]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:10])[CH2:4]1)=O.C1(P(C2C=CC=CC=2)(C2C=CC=CC=2)=[CH:26][C:27]([O:29][CH3:30])=[O:28])C=CC=CC=1>C(Cl)Cl>[CH3:30][O:29][C:27](=[O:28])[CH:26]=[CH:1][CH:3]1[O:8][CH2:7][CH2:6][N:5]([C:9]([O:11][CH2:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:10])[CH2:4]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)C1CN(CCO1)C(=O)OCC1=CC=CC=C1
Name
Quantity
2.01 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=CC(=O)OC)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 12 hours under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel column chromatography (PETROLEUM ETHER/EtOAc (V/V)=3/1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(C=CC1CN(CCO1)C(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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